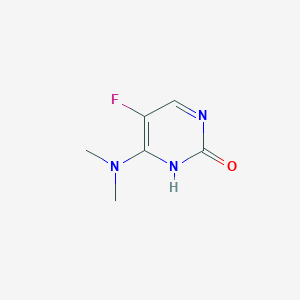

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Übersicht

Beschreibung

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone, also known as DFPy, is a heterocyclic compound that has been widely studied in the scientific community due to its potential as a reactive intermediate in organic synthesis. It is a colorless, volatile liquid with a melting point of -42.5 °C and a boiling point of 56.5 °C. DFPy is an important reagent in the synthesis of a variety of organic compounds and has been used in a variety of applications, including as a catalyst, a reactant, and a reagent in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a pyrimidinone derivative, with studies highlighting its chemical structure and electronic properties. Orozco et al. (2009) describe the hydrogen bonding in similar compounds, noting the significant polarization in the electronic structures of the pyrimidinone molecules, which may be relevant in understanding the chemical behavior and potential applications of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antitumor Properties

- Pyrimidinone derivatives, including 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, have been evaluated for their potential antitumor properties. Driscoll et al. (1991) reported on the synthesis and evaluation of these compounds, including their analogues, as antitumor agents, highlighting their potential in cancer research (Driscoll, Marquez, Plowman, Liu, Kelley, & Barchi, 1991).

Photophysics and Biological Applications

- The compound has been explored for its photophysical properties and potential biological applications. Vázquez et al. (2005) synthesized a related fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide, which exhibits properties valuable as a biological probe, indicating a potential application area for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in biological imaging and diagnostics (Vázquez, Blanco, & Imperiali, 2005).

Fluoride Anion Sensing Mechanism

- Chen et al. (2013) investigated the fluoride anion sensing mechanism of a related 2-ureido-4[1H]-pyrimidinone compound, highlighting the potential of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in developing sensitive chemical sensors for fluoride ions (Chen, Zhou, Li, Chu, & He, 2013).

Synthesis and Chemical Conversions

- The synthesis and chemical transformations of pyrimidinone derivatives have been extensively studied, which is crucial for the development of new pharmaceuticals and materials. Beck and Gajewski (1976) and Granik and Kaimanakova (1983) provide insights into the synthesis processes for such compounds (Beck & Gajewski, 1976), (Granik & Kaimanakova, 1983).

Wirkmechanismus

Target of Action

The primary target of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, also known as Hexazinone, is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the survival and growth of plants .

Mode of Action

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone interacts with its target by inhibiting photosynthesis . It binds to the D-1 quinone protein of the electron transport chain in photosystem II . This binding inhibits the photosynthesis process, leading to the damage of membranes and destruction of cells .

Biochemical Pathways

The affected biochemical pathway is the photosynthesis pathway. By inhibiting photosystem II, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone disrupts the electron transport chain, which is a critical component of the photosynthesis process . This disruption leads to the inability of the plant to convert light energy into chemical energy, affecting the plant’s growth and survival .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone are characterized by its rapid absorption by the leaves and roots of plants . It exhibits some solubility in water but is highly soluble in most organic solvents .

Result of Action

The molecular and cellular effects of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone’s action result in the death of the plant cells . By inhibiting photosynthesis, the plant is unable to produce the energy it needs for growth and survival, leading to cell death and ultimately the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. For instance, the compound’s leaching potential is high, making groundwater at high risk of contamination . Furthermore, the degradation of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can be three to seven times greater in natural waters compared to artificial sunlight in distilled water .

Eigenschaften

IUPAC Name |

6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSMLDZBFVDLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

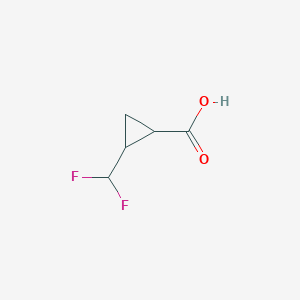

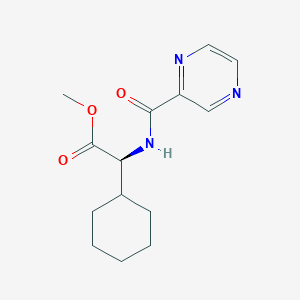

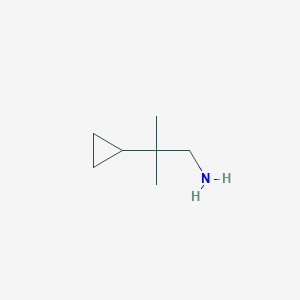

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

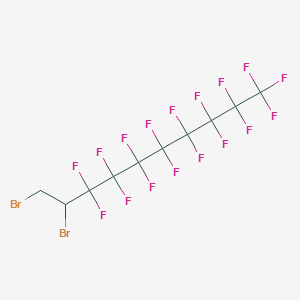

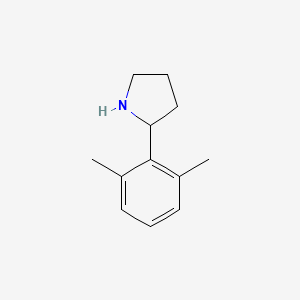

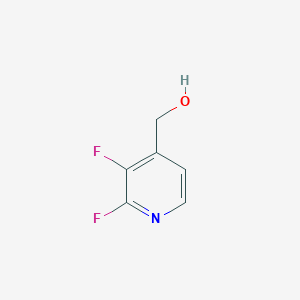

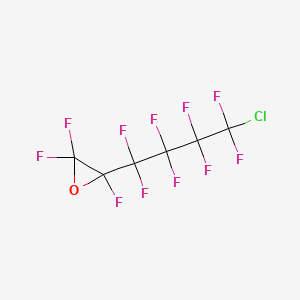

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)